2-Tert-butyl-2-methyl-1,3-dioxane-4,6-dione

CAS No.: 62018-49-9

Cat. No.: VC1987392

Molecular Formula: C9H14O4

Molecular Weight: 186.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62018-49-9 |

|---|---|

| Molecular Formula | C9H14O4 |

| Molecular Weight | 186.2 g/mol |

| IUPAC Name | 2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione |

| Standard InChI | InChI=1S/C9H14O4/c1-8(2,3)9(4)12-6(10)5-7(11)13-9/h5H2,1-4H3 |

| Standard InChI Key | COOZARBOMFFIFW-UHFFFAOYSA-N |

| SMILES | CC1(OC(=O)CC(=O)O1)C(C)(C)C |

| Canonical SMILES | CC1(OC(=O)CC(=O)O1)C(C)(C)C |

Introduction

Basic Chemical Properties and Identification

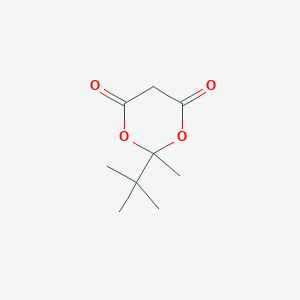

2-Tert-butyl-2-methyl-1,3-dioxane-4,6-dione belongs to the class of cyclic diesters characterized by a six-membered heterocyclic ring containing two oxygen atoms at positions 1 and 3, with carbonyl groups at positions 4 and 6. Its structure features both methyl and tert-butyl substituents at position 2, creating an asymmetric quaternary carbon center that influences its physical and chemical properties .

The compound is identified by several key parameters as outlined in Table 1:

| Property | Value |

|---|---|

| CAS Number | 62018-49-9 |

| Molecular Formula | C₉H₁₄O₄ |

| Molecular Weight | 186.20 g/mol |

| IUPAC Name | 2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione |

| InChI | InChI=1S/C9H14O4/c1-8(2,3)9(4)12-6(10)5-7(11)13-9/h5H2,1-4H3 |

| SMILES | CC1(OC(=O)CC(=O)O1)C(C)(C)C |

| PubChem CID | 1490818 |

The compound represents a structural modification of the well-known Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), with one methyl group replaced by a tert-butyl group . This structural adaptation influences its reactivity, stability, and potential applications in organic synthesis.

Structural Characteristics

The molecular structure of 2-Tert-butyl-2-methyl-1,3-dioxane-4,6-dione features several key structural elements that define its chemical behavior. The central 1,3-dioxane ring contains two oxygen atoms at positions 1 and 3, forming a heterocyclic six-membered ring . The carbonyl groups at positions 4 and 6 create an acidic methylene group between them, which is a reactive site for various transformations.

The quaternary carbon at position 2 bears both a methyl and a tert-butyl group. The tert-butyl group introduces significant steric bulk, affecting the molecular geometry and accessibility of reactive sites . This steric influence can modify reactivity patterns compared to other dioxane derivatives with smaller substituents.

Chemical Reactivity

The reactivity of 2-Tert-butyl-2-methyl-1,3-dioxane-4,6-dione is primarily determined by its cyclic diester structure and the presence of an acidic methylene group flanked by two carbonyl functionalities. This structural arrangement, combined with the steric influence of the tert-butyl group, creates a unique reactivity profile that can be exploited in various chemical transformations.

Several key reaction types characterize the chemistry of this compound:

Condensation Reactions

The acidic methylene group between the two carbonyl functions can undergo condensation reactions with electrophiles, particularly aldehydes. This is evidenced by the formation of derivatives such as 5-(1,3-benzodioxol-5-ylmethylene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione . These condensation reactions typically proceed through deprotonation of the methylene group followed by nucleophilic addition to the electrophile.

Hydrolysis and Decarboxylation

Under appropriate conditions, the cyclic diester structure can undergo hydrolysis and subsequent decarboxylation. This process might involve ring-opening followed by loss of carbon dioxide, potentially generating reactive ketene intermediates that can be trapped by nucleophiles to form new products .

Nucleophilic Substitutions

The carbonyl groups at positions 4 and 6 are susceptible to nucleophilic attack, which can lead to ring-opening or other transformations. The steric hindrance provided by the tert-butyl group might influence the regioselectivity of such nucleophilic additions.

These diverse reaction pathways make 2-Tert-butyl-2-methyl-1,3-dioxane-4,6-dione a versatile building block in organic synthesis, capable of participating in a wide range of transformations to generate structurally diverse products.

Applications in Organic Synthesis

2-Tert-butyl-2-methyl-1,3-dioxane-4,6-dione serves as a valuable synthetic tool in organic chemistry, finding applications in various areas of synthesis and chemical research. Its unique structural features and reactivity profile make it suitable for numerous synthetic transformations.

As a Building Block in Complex Molecule Synthesis

The compound functions as an important building block in the construction of more complex molecular architectures. Its cyclic diester structure with an activated methylene group provides a versatile platform for carbon-carbon bond formation. The presence of the tert-butyl group introduces steric constraints that can influence the stereochemical outcome of reactions, potentially leading to selective transformations.

In Medicinal Chemistry Research

Derivatives of 2-Tert-butyl-2-methyl-1,3-dioxane-4,6-dione have potential applications in medicinal chemistry. Related compounds, particularly those with benzylidene substituents at position 5, have demonstrated activity as SIRT1 inhibitors, suggesting potential therapeutic applications . This indicates that the core structure might serve as a scaffold for the development of bioactive compounds with potential pharmacological properties.

As a Precursor to Heterocyclic Compounds

Through various transformations including condensation, cycloaddition, and rearrangement reactions, the compound can serve as a precursor to diverse heterocyclic structures. These heterocycles might find applications in materials science, catalysis, or pharmaceutical development.

In Methodology Development

The unique reactivity of 2-Tert-butyl-2-methyl-1,3-dioxane-4,6-dione makes it valuable for exploring and developing new synthetic methodologies. Its participation in various reaction types allows chemists to investigate novel transformation pathways and reaction conditions that might be applicable to broader synthetic challenges.

These applications highlight the versatility and utility of 2-Tert-butyl-2-methyl-1,3-dioxane-4,6-dione as a synthetic tool, contributing to advances in organic chemistry and related fields.

Structural Analogs and Related Compounds

2-Tert-butyl-2-methyl-1,3-dioxane-4,6-dione belongs to a family of structurally related compounds featuring the 1,3-dioxane-4,6-dione core. These analogs differ in their substitution patterns, influencing their chemical properties and applications. Table 2 presents key structural analogs and their distinctive features:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume